5-Chloro-3-phenyl-1,2-thiazol-4-ol
Description
5-Chloro-3-phenyl-1,2-thiazol-4-ol is a heterocyclic compound featuring a thiazole ring substituted with chlorine at position 5, a phenyl group at position 3, and a hydroxyl group at position 2.
Properties
CAS No. |
19389-32-3 |
|---|---|
Molecular Formula |
C9H6ClNOS |
Molecular Weight |
211.67 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1,2-thiazol-4-ol |
InChI |
InChI=1S/C9H6ClNOS/c10-9-8(12)7(11-13-9)6-4-2-1-3-5-6/h1-5,12H |
InChI Key |
OCQBHHUDBUQVRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC(=C2O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=C2O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Comparisons
5-Chloro-3-phenyl-1,2,4-thiadiazole (CAS 24255-23-0)
- Structure : Contains a sulfur atom in the 1,2,4-thiadiazole ring.
- Reactivity : Exhibits high nucleophilic substitution reactivity due to electron-deficient carbon atoms stabilized by adjacent nitrogen atoms . For example, it reacts faster with nucleophiles than six-membered heteroaromatics .
- Synthesis : Efficiently produced via continuous flow methods, enabling gram-scale preparation and derivatization with nitrogen-, sulfur-, and oxygen-based nucleophiles .
- Applications : Serves as a versatile building block for heterocyclic scaffolds in medicinal and agrochemical research .
5-Chloro-3-phenyl-1,2,4-oxadiazole (CAS 827-44-1)
- Structure : Replaces sulfur with oxygen in the 1,2,4-oxadiazole ring.
- Reactivity : Less reactive than its thiadiazole counterpart due to oxygen’s electronegativity, but still participates in nucleophilic substitutions under controlled conditions .
- Purity : Available at >98% purity for research use, with applications in synthetic chemistry and drug discovery .
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Structure : Features a 1,2,4-triazole ring with a thiol (-SH) substituent.
- Reactivity : The thiol group enables disulfide bond formation and metal coordination, distinguishing it from hydroxyl or chloro-substituted analogs .
- Applications: Potential use in pharmaceuticals due to triazole’s prevalence in bioactive molecules (e.g., antifungals) .
5-Chloro-2-methyl-2H-isothiazol-3-one (CAS 26172-55-4)
- Structure : An isothiazolone ring with chlorine and methyl substituents.
- Reactivity: Known for biocidal activity, often used in mixtures (e.g., 3:1 ratio with 2-methyl-2H-isothiazol-3-one) .
- Applications : Widely employed as a preservative in industrial and cosmetic products .
Comparative Data Table
Key Findings
Reactivity Trends :
- Thiadiazoles (e.g., 24255-23-0) exhibit superior nucleophilic substitution rates compared to oxadiazoles or triazoles due to sulfur’s electron-withdrawing effects .
- Thiol-containing triazoles (e.g., ) enable unique reactivity pathways absent in chloro- or hydroxyl-substituted analogs.
Synthesis Scalability :
- Continuous flow methods for thiadiazole synthesis highlight advancements in safe, scalable production , whereas oxadiazole and triazole derivatives lack detailed scalable protocols in the evidence.
Applications :
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